N-(tert-butyl)-1-naphthalenesulfonamide
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Overview
Description
N-(tert-butyl)-1-naphthalenesulfonamide is an organic compound that features a naphthalene ring substituted with a sulfonamide group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(tert-butyl)-1-naphthalenesulfonamide typically involves the reaction of 1-naphthalenesulfonyl chloride with tert-butylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
1-naphthalenesulfonyl chloride+tert-butylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-1-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-(tert-butyl)-1-naphthalenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-1-naphthalenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The tert-butyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-2-naphthalenesulfonamide: Similar structure but with the sulfonamide group at a different position on the naphthalene ring.
N-(tert-butyl)-benzenesulfonamide: Contains a benzene ring instead of a naphthalene ring.
N-(tert-butyl)-toluenesulfonamide: Features a toluene ring with a methyl group.
Uniqueness
N-(tert-butyl)-1-naphthalenesulfonamide is unique due to the specific positioning of the sulfonamide and tert-butyl groups on the naphthalene ring. This arrangement can influence its chemical reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-tert-butylnaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-14(2,3)15-18(16,17)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUUAVJWRYBSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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